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Compound of Interest

Compound Name: 3-Isocyanatopyridine

Cat. No.: B091239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
isocyanatopyridine (C₆H₄N₂O), a valuable reagent in synthetic chemistry and drug discovery.

Due to the limited availability of published, collated experimental spectra for this specific

compound, this document combines reported data with predicted values based on established

spectroscopic principles and data from analogous structures. This guide is intended to serve as

a reliable reference for the identification and characterization of 3-isocyanatopyridine in a

laboratory setting.

Chemical Structure and Properties
3-Isocyanatopyridine, also known as 3-pyridyl isocyanate, is an aromatic compound

containing a pyridine ring substituted with an isocyanate functional group at the 3-position.

Molecular Formula: C₆H₄N₂O[1] Molecular Weight: 120.11 g/mol [1] Exact Mass: 120.0324

g/mol [1] Boiling Point: 181.9 °C at 760 mmHg

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 3-isocyanatopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, published experimental NMR data for 3-isocyanatopyridine is not readily available.

Therefore, the following chemical shifts and coupling constants are predicted based on the

analysis of similar pyridine derivatives. The predictions account for the electron-withdrawing

nature of the isocyanate group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Isocyanatopyridine

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-2 8.6 - 8.8 d ~2.0

H-4 7.9 - 8.1 ddd ~8.0, 2.5, 1.5

H-5 7.3 - 7.5 dd ~8.0, 5.0

H-6 8.5 - 8.7 dd ~5.0, 1.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Isocyanatopyridine

Carbon Chemical Shift (δ, ppm)

C-2 148 - 152

C-3 130 - 134

C-4 123 - 127

C-5 135 - 139

C-6 147 - 151

-NCO 121 - 125

Infrared (IR) Spectroscopy
The most prominent and characteristic feature in the IR spectrum of 3-isocyanatopyridine is

the strong, sharp absorption band of the isocyanate (-N=C=O) group.

Table 3: Characteristic IR Absorption Bands for 3-Isocyanatopyridine
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Functional Group Wavenumber (cm⁻¹) Intensity

N=C=O stretch ~2270 Strong, Sharp

Aromatic C=C stretch 1600 - 1450 Medium to Weak

Aromatic C-H stretch 3100 - 3000 Medium to Weak

C-N stretch 1400 - 1300 Medium

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-isocyanatopyridine is expected to show a

molecular ion peak corresponding to its molecular weight. The fragmentation pattern would

likely involve the loss of the isocyanate group and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for 3-Isocyanatopyridine

m/z Ion Relative Intensity

120 [M]⁺ High

92 [M - CO]⁺ Medium

78 [C₅H₄N]⁺ High

51 [C₄H₃]⁺ Medium

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-isocyanatopyridine in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.
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¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of neat 3-isocyanatopyridine between two NaCl or KBr plates.

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform,

dichloromethane) and place it in a liquid IR cell.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Acquire a background spectrum of the empty sample holder (or solvent) and subtract it

from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of 3-isocyanatopyridine in a volatile solvent

(e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 30-200.

Scan Speed: 1 scan/second.

Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 3-isocyanatopyridine.
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Caption: Workflow for the spectroscopic characterization of 3-isocyanatopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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